![molecular formula C20H15NOS B5044687 (2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile](/img/structure/B5044687.png)
(2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile
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Overview
Description
(2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile is an organic compound that features a furan ring substituted with a sulfanyl group and a phenylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated furan derivative.
Formation of the phenylprop-2-enenitrile moiety: This step involves the condensation of benzaldehyde with malononitrile in the presence of a base to form the phenylprop-2-enenitrile structure.
Coupling reactions: The final step involves coupling the furan ring with the phenylprop-2-enenitrile moiety under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-phenylprop-2-enenitrile
- 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
Uniqueness
(2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile is unique due to its specific combination of a furan ring, a sulfanyl group, and a phenylprop-2-enenitrile moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(Z)-3-[5-(4-methylphenyl)sulfanylfuran-2-yl]-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c1-15-7-10-19(11-8-15)23-20-12-9-18(22-20)13-17(14-21)16-5-3-2-4-6-16/h2-13H,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVWEJZRCCCGE-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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